1-((4-bromophenyl)sulfonyl)-2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazole
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Overview
Description
1-((4-bromophenyl)sulfonyl)-2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazole is a synthetic organic compound that features a unique combination of bromophenyl, sulfonyl, fluorobenzyl, and imidazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((4-bromophenyl)sulfonyl)-2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Imidazole Ring: Starting with a precursor such as 1,2-diaminoethane, the imidazole ring is formed through cyclization reactions.
Introduction of the Bromophenyl Sulfonyl Group: The bromophenyl sulfonyl group is introduced via sulfonylation reactions using reagents like 4-bromobenzenesulfonyl chloride.
Attachment of the Fluorobenzyl Thio Group:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-((4-bromophenyl)sulfonyl)-2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the bromophenyl and fluorobenzyl positions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated reagents, thiols, and various nucleophiles.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
1-((4-bromophenyl)sulfonyl)-2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazole has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design for targeting specific enzymes or receptors.
Materials Science: Utilized in the development of advanced materials with specific electronic or optical properties.
Chemical Biology: Employed as a probe to study biological pathways and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 1-((4-bromophenyl)sulfonyl)-2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazole involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. The pathways involved can include inhibition or activation of enzymatic activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparison with Similar Compounds
- 1-((4-chlorophenyl)sulfonyl)-2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazole
- 1-((4-bromophenyl)sulfonyl)-2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazole
- 1-((4-bromophenyl)sulfonyl)-2-((2-fluorobenzyl)amino)-4,5-dihydro-1H-imidazole
Uniqueness: 1-((4-bromophenyl)sulfonyl)-2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazole is unique due to the specific combination of bromophenyl, sulfonyl, fluorobenzyl, and imidazole groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(4-bromophenyl)sulfonyl-2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrFN2O2S2/c17-13-5-7-14(8-6-13)24(21,22)20-10-9-19-16(20)23-11-12-3-1-2-4-15(12)18/h1-8H,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGZHQVABPDZPRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=CC=C2F)S(=O)(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrFN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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